molecular formula C10H18O3 B6255594 ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 2308741-36-6

ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6255594
CAS No.: 2308741-36-6
M. Wt: 186.2
InChI Key:
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Description

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, a mixture of diastereomers, is a versatile organic compound with significant applications in various scientific fields. This compound features a cyclohexane ring substituted with an ethyl ester group, a hydroxyl group, and a methyl group, leading to the formation of diastereomers due to the presence of multiple chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate typically involves the following steps:

    Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, such as 2-methylcyclohexanone, the compound undergoes a series of reactions to introduce the hydroxyl and carboxylate groups.

    Esterification: The carboxylate group is introduced via esterification, where the hydroxyl group reacts with ethyl chloroformate or ethyl alcohol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄).

Industrial Production Methods

In industrial settings, the production of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Amines or alcohols in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of 2-keto-6-methylcyclohexane-1-carboxylate or 2-hydroxy-6-methylcyclohexane-1-carboxylic acid.

    Reduction: Formation of 2-hydroxy-6-methylcyclohexane-1-methanol.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is converted into active metabolites.

Comparison with Similar Compounds

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate can be compared with similar compounds such as:

    Ethyl 2-hydroxycyclohexane-1-carboxylate: Lacks the methyl group, leading to different steric and electronic properties.

    Methyl 2-hydroxy-6-methylcyclohexane-1-carboxylate: Has a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

    2-Hydroxy-6-methylcyclohexane-1-carboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester.

The uniqueness of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

2308741-36-6

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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